molecular formula C19H15N5O2 B2765710 3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-85-5

3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No.: B2765710
CAS No.: 891114-85-5
M. Wt: 345.362
InChI Key: XOEGYBZRJNPYSL-UHFFFAOYSA-N
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Description

“3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a novel organic compound . It is part of a series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials .


Synthesis Analysis

The synthesis of these compounds involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The optimization of these compounds was done for BRD4 potency and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazolo[4,3-b]pyridazin-6-yl group attached to a phenyl group, which is further attached to a methoxy group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 281.32 . It has a boiling point of 200-201°C . The density of a similar compound in the series is reported to be 1.91 g/cm³ at 20°C .

Future Directions

The future directions for this compound and its series involve designing next-generation fused ring energetic materials for different applications by alternating the kind or site of the substituent group(s) .

Properties

IUPAC Name

3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-26-16-7-3-5-14(11-16)19(25)21-15-6-2-4-13(10-15)17-8-9-18-22-20-12-24(18)23-17/h2-12H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEGYBZRJNPYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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